molecular formula C6H6N2O3 B1370825 5-Methoxypyridazine-3-carboxylic acid CAS No. 1530832-17-7

5-Methoxypyridazine-3-carboxylic acid

Cat. No.: B1370825
CAS No.: 1530832-17-7
M. Wt: 154.12 g/mol
InChI Key: YOPNWBUWFQFLHQ-UHFFFAOYSA-N
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Description

5-Methoxypyridazine-3-carboxylic acid is a useful research compound. Its molecular formula is C6H6N2O3 and its molecular weight is 154.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Methoxypyridazine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methoxypyridazine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxypyridazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c1-11-4-2-5(6(9)10)8-7-3-4/h2-3H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOPNWBUWFQFLHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NN=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Navigating the Uncharted: A Mechanistic Exploration of 5-Methoxypyridazine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on a Molecule of Latent Potential

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the enigmatic nature of 5-Methoxypyridazine-3-carboxylic acid, a heterocyclic compound whose specific biological functions remain largely uncharacterized in peer-reviewed literature. In the absence of direct mechanistic studies, this document provides a foundational framework for its investigation. By examining the well-documented activities of the broader pyridazine and pyridazinone classes of molecules, we can construct a series of plausible, testable hypotheses regarding the mechanism of action of this particular isomer. This guide will synthesize existing knowledge on related compounds to propose potential biological targets and signaling pathways, offering a structured approach for researchers aiming to unlock the therapeutic promise of 5-Methoxypyridazine-3-carboxylic acid.

Introduction: The Pyridazine Scaffold - A Cornerstone of Medicinal Chemistry

The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in drug discovery.[1][2] Its unique electronic properties, including a high dipole moment and robust hydrogen-bonding capacity, make it a versatile building block for molecules designed to interact with a wide array of biological targets.[2] Derivatives of pyridazine have demonstrated a vast spectrum of pharmacological activities, including analgesic, anti-inflammatory, antimicrobial, anticonvulsant, antihypertensive, and anticancer effects.[3][4][5][6]

5-Methoxypyridazine-3-carboxylic acid (Figure 1) is a specific iteration of this scaffold. While its existence is confirmed in chemical databases, a significant gap in the scientific literature exists regarding its biological activity and mechanism of action.[7][8] This guide will therefore extrapolate from the known pharmacology of its structural cousins to illuminate a path forward for its systematic investigation.

Figure 1: Chemical Structure of 5-Methoxypyridazine-3-carboxylic acid

COX_Inhibition_Pathway Arachidonic Acid Arachidonic Acid COX-1/COX-2 COX-1/COX-2 Arachidonic Acid->COX-1/COX-2 Metabolism Prostaglandins Prostaglandins Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Mediation COX-1/COX-2->Prostaglandins Synthesis 5-MPCA 5-Methoxypyridazine-3-carboxylic acid 5-MPCA->COX-1/COX-2 Inhibition

Hypothesized inhibition of the COX pathway by 5-Methoxypyridazine-3-carboxylic acid.

Antimicrobial Activity through Essential Enzyme Inhibition

Pyridazine derivatives have been investigated for their antibacterial and antifungal properties. [1][9]The mechanism often involves the inhibition of essential microbial enzymes or disruption of the cell membrane.

  • Causality: The nitrogen atoms in the pyridazine ring can act as hydrogen bond acceptors and coordinate with metal ions in the active sites of microbial enzymes. The overall electronic and steric profile of 5-Methoxypyridazine-3-carboxylic acid could allow it to fit into the active site of enzymes crucial for bacterial or fungal survival, such as DNA gyrase or dihydrofolate reductase.

  • Experimental Workflow for Screening:

Antimicrobial_Screening_Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action Studies MIC_Determination Minimum Inhibitory Concentration (MIC) Assay Disk_Diffusion Disk Diffusion Assay Enzyme_Inhibition Target Enzyme Inhibition Assays MIC_Determination->Enzyme_Inhibition If Active Membrane_Permeability Membrane Permeability Assays Bacterial_Strains Bacterial/Fungal Strains Bacterial_Strains->MIC_Determination Compound 5-MPCA Compound->MIC_Determination

A proposed workflow for evaluating the antimicrobial potential of 5-Methoxypyridazine-3-carboxylic acid.

Anticancer Activity via Kinase Inhibition or Apoptosis Induction

The pyridazine scaffold is present in several compounds with demonstrated anticancer activity. [1][5]These molecules can act through various mechanisms, including the inhibition of protein kinases that are overactive in cancer cells, or by inducing programmed cell death (apoptosis).

  • Causality: The planar structure of the pyridazine ring is well-suited for insertion into the ATP-binding pocket of protein kinases, a common strategy for kinase inhibitor design. The substituents on the ring, in this case, the methoxy and carboxylic acid groups, would be critical for establishing specific interactions that determine the kinase selectivity profile. Alternatively, the compound could interfere with other cellular processes, leading to the activation of apoptotic pathways.

A Roadmap for Experimental Validation

To move from hypothesis to evidence, a structured experimental approach is necessary. The following protocols outline key experiments to begin characterizing the mechanism of action of 5-Methoxypyridazine-3-carboxylic acid.

In Vitro Enzyme Inhibition Assays

Objective: To determine if 5-Methoxypyridazine-3-carboxylic acid directly inhibits the activity of COX-1 and COX-2.

Methodology:

  • Reagents: Purified ovine COX-1 and human recombinant COX-2, arachidonic acid (substrate), colorimetric or fluorometric probe for prostaglandin detection, 5-Methoxypyridazine-3-carboxylic acid, and a known NSAID as a positive control (e.g., indomethacin).

  • Procedure:

    • Prepare a series of dilutions of 5-Methoxypyridazine-3-carboxylic acid.

    • In a 96-well plate, combine the enzyme, the test compound (or control), and the detection probe.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate at the optimal temperature for the enzyme (typically 37°C).

    • Measure the signal (absorbance or fluorescence) at appropriate time points.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).

Table 1: Hypothetical COX Inhibition Data

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
5-MPCATo be determinedTo be determinedTo be determined
Indomethacin0.11.515
Cell-Based Assays for Anti-inflammatory Activity

Objective: To assess the ability of 5-Methoxypyridazine-3-carboxylic acid to suppress inflammatory responses in a cellular context.

Methodology:

  • Cell Line: A relevant cell line, such as RAW 264.7 murine macrophages.

  • Procedure:

    • Culture the cells to an appropriate density.

    • Pre-treat the cells with various concentrations of 5-Methoxypyridazine-3-carboxylic acid for 1-2 hours.

    • Induce an inflammatory response by adding lipopolysaccharide (LPS).

    • After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant.

    • Quantify the levels of pro-inflammatory mediators, such as nitric oxide (using the Griess assay) or cytokines like TNF-α and IL-6 (using ELISA).

  • Data Analysis: Determine the dose-dependent effect of the compound on the production of inflammatory mediators.

Conclusion and Future Directions

While the specific mechanism of action of 5-Methoxypyridazine-3-carboxylic acid remains to be elucidated, its chemical structure, rooted in the pharmacologically rich pyridazine family, strongly suggests a high potential for biological activity. The hypotheses presented in this guide, focusing on anti-inflammatory, antimicrobial, and anticancer pathways, provide a rational basis for initiating a comprehensive investigation into this compound.

The true value of 5-Methoxypyridazine-3-carboxylic acid will only be revealed through rigorous experimental inquiry. The proposed protocols offer a starting point for this journey. As a scientific community, the exploration of such under-characterized molecules is essential for the discovery of novel therapeutic agents. The path is uncharted, but the foundational knowledge of medicinal chemistry provides a reliable compass.

References

  • PubChemLite. (n.d.). 5-methoxypyridazine-3-carboxylic acid (C6H6N2O3). Retrieved from [Link]

  • SAR Publication. (2019, July 30). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Retrieved from [Link]

  • Chemical & Pharmaceutical Bulletin. (n.d.). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3- carboxylic Acid. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry Research. (2024, January 3). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 6-Methoxypyridazine-3-carboxylic acid | C6H6N2O3 | CID 12214461. Retrieved from [Link]

  • Google Patents. (n.d.). CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid.
  • Scholars Research Library. (n.d.). Various Chemical and Biological Activities of Pyridazinone Derivatives. Retrieved from [Link]

  • MDPI. (2022, December 21). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Retrieved from [Link]

  • ResearchGate. (2025, August 6). New pyridazine derivatives: Synthesis, chemistry and biological activity. Retrieved from [Link]

  • PubChemLite. (n.d.). 6-methoxypyridazine-3-carboxylic acid (C6H6N2O3). Retrieved from [Link]

  • Bentham Science. (n.d.). Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. Retrieved from [Link]

  • ChemBK. (2024, April 9). 6-Methoxypyridazine-3-carboxylic acid. Retrieved from [Link]

  • MDPI. (2024, December 2). Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity. Retrieved from [Link]

  • SciSpace. (n.d.). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyridazine‐3(2H)‐one derived drugs (a), synthesis of 4,5‐dihydropyridazine‐3(2H)‐ones (b, c), general mechanism of IEDDA reaction (d), and this work (e). Retrieved from [Link]

  • PMC. (n.d.). The pyridazine heterocycle in molecular recognition and drug discovery. Retrieved from [Link]

  • Synthesis. (n.d.). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Retrieved from [Link]

Sources

The Pyridazine Carboxylic Acid Core: A Historical and Synthetic Deep Dive for the Modern Researcher

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unassuming Potency of the Pyridazine Moiety

To the uninitiated, pyridazine may appear as a simple six-membered aromatic heterocycle, one of three isomeric diazines. However, to the seasoned researcher in medicinal chemistry and drug development, the pyridazine nucleus, particularly when functionalized with a carboxylic acid, represents a scaffold of profound potential. Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability have cemented its role as a privileged structure in a diverse array of therapeutic agents.[1] This in-depth guide will navigate the historical discovery of pyridazine carboxylic acids, from their serendipitous initial synthesis to the sophisticated methodologies employed today. We will explore the evolution of synthetic strategies, the rationale behind their application in drug design, and provide detailed protocols for key transformations, offering a comprehensive resource for researchers seeking to harness the power of this remarkable heterocyclic core.

Part 1: The Genesis of a Scaffold - Discovery and Early History

The story of pyridazine carboxylic acids begins not with a direct intention to synthesize them, but as a consequence of fundamental explorations into heterocyclic chemistry. While Emil Fischer is credited with the first preparation of a substituted pyridazine in 1886, the parent pyridazine heterocycle, and by extension the first pyridazine carboxylic acid, emerged from a different line of inquiry.[2]

The Inaugural Synthesis: From Benzocinnoline to Pyridazinetetracarboxylic Acid

The first documented synthesis of a pyridazine carboxylic acid was, in fact, the synthesis of pyridazinetetracarboxylic acid . This seminal work involved the oxidative cleavage of benzo[c]cinnoline. This process, while perhaps not a direct route to simple pyridazine carboxylic acids, was a crucial first step in demonstrating that the pyridazine ring could be forged and functionalized. The subsequent decarboxylation of this tetra-acid provided the parent pyridazine heterocycle for the first time, solidifying its existence as a stable chemical entity.

The initial motivation for this line of research was rooted in the fundamental desire to understand the chemistry of nitrogen-containing polycyclic aromatic compounds. The discovery that a stable, six-membered diazine ring could be produced through the oxidation of a larger system was a significant contribution to the burgeoning field of heterocyclic chemistry.

Part 2: The Evolution of Synthetic Strategies

The early, somewhat forceful, methods of creating the pyridazine ring soon gave way to more elegant and versatile synthetic approaches. The true potential of pyridazine carboxylic acids in medicinal chemistry could only be unlocked with the development of methodologies that allowed for precise control over substitution patterns and the introduction of diverse functional groups.

The Cornerstone of Pyridazine Synthesis: The 1,4-Dicarbonyl Condensation

The most significant and enduring method for the synthesis of the pyridazine core is the condensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives. This powerful reaction provides a direct and modular route to a wide range of substituted pyridazines. For the synthesis of pyridazine carboxylic acids, the use of a 1,4-ketoacid as the dicarbonyl component is a foundational strategy.[3]

The causality behind this experimental choice is clear: the keto-acid provides the necessary carbon framework and the pre-installed carboxylic acid functionality, while the hydrazine delivers the two adjacent nitrogen atoms required for the heterocyclic ring. The initial condensation typically forms a dihydropyridazine intermediate, which can then be oxidized to the aromatic pyridazine.

Experimental Protocol: Synthesis of a 6-Aryl-3-pyridazinecarboxylic Acid from a γ-Ketoacid

This protocol outlines a general and historically significant method for the preparation of a pyridazine carboxylic acid.

Materials:

  • γ-Ketoacid (e.g., 4-oxo-4-phenylbutanoic acid)

  • Hydrazine hydrate

  • Ethanol

  • Oxidizing agent (e.g., bromine in acetic acid, or simply exposure to air for some substrates)

  • Hydrochloric acid (for acidification)

  • Sodium hydroxide (for pH adjustment)

Procedure:

  • Dissolution: Dissolve the γ-ketoacid (1 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Hydrazine Addition: Add hydrazine hydrate (1.1 equivalents) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Oxidation (if necessary): If the dihydropyridazine intermediate is stable, an oxidizing agent is required. After cooling the reaction mixture, a solution of bromine in acetic acid can be added dropwise until a persistent color is observed. Alternatively, for some substrates, stirring the reaction mixture open to the air for an extended period can effect oxidation.

  • Solvent Removal: Remove the ethanol under reduced pressure.

  • Work-up: To the residue, add a sufficient amount of water. Adjust the pH to approximately 2-3 with hydrochloric acid.

  • Precipitation and Filtration: The pyridazine carboxylic acid will precipitate out of the acidic solution. Collect the solid by vacuum filtration and wash with cold water.

  • Purification: The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield the pure pyridazine carboxylic acid.

Modern Synthetic Advancements

While the 1,4-dicarbonyl condensation remains a workhorse in pyridazine synthesis, modern organic chemistry has introduced a plethora of new and sophisticated methods. These advancements have been driven by the need for greater efficiency, milder reaction conditions, and the ability to introduce a wider range of functional groups with high regioselectivity.

Some of these modern approaches include:

  • Inverse-electron-demand Diels-Alder reactions: This powerful cycloaddition strategy allows for the construction of the pyridazine ring with a high degree of control over the substitution pattern.[4]

  • Palladium-catalyzed cross-coupling reactions: These methods are invaluable for the late-stage functionalization of pre-formed pyridazine rings, enabling the rapid generation of diverse compound libraries.

  • C-H activation: More recently, direct C-H activation on the pyridazine core has emerged as a highly atom-economical approach to introduce new substituents without the need for pre-functionalization.

These modern techniques have revolutionized the synthesis of complex pyridazine carboxylic acids, making them more accessible for drug discovery programs.

Part 3: The Role of Pyridazine Carboxylic Acids in Medicinal Chemistry

The enduring interest in pyridazine carboxylic acids stems from their remarkable utility in medicinal chemistry. The pyridazine ring is not merely a passive scaffold; its unique electronic and steric properties actively contribute to the biological activity of the molecules in which it is embedded.

Bioisosteric Replacement: A Key Strategy

One of the most powerful applications of the pyridazine carboxylic acid moiety is as a bioisostere for other functional groups, most notably the carboxylic acid itself or a phenyl ring.[5] Bioisosteric replacement is a strategy in drug design where a functional group is replaced by another with similar steric and electronic properties, with the aim of improving the pharmacokinetic or pharmacodynamic profile of a compound.

The pyridazine ring can mimic the spatial arrangement and hydrogen bonding capabilities of a carboxylic acid, while offering advantages such as:

  • Improved Metabolic Stability: The aromatic nature of the pyridazine ring makes it less susceptible to metabolic degradation compared to a simple carboxylic acid.

  • Enhanced Cell Permeability: By masking the overt acidity of a carboxylic acid, the pyridazine moiety can improve a compound's ability to cross cell membranes.

  • Modulation of Physicochemical Properties: The introduction of the pyridazine ring can fine-tune a molecule's solubility, lipophilicity, and pKa, all of which are critical for drug-likeness.

Notable Examples in Drug Discovery and Development

The pyridazine core is found in a number of approved drugs and clinical candidates, highlighting its therapeutic relevance. While not all of these are carboxylic acids, the principles learned from their development are directly applicable. For instance, the antihypertensive agent Hydralazine and the antidepressant Minaprine both feature a pyridazine ring.[1]

The exploration of pyridazine carboxylic acids as potential therapeutic agents has been extensive, with research spanning areas such as:

  • Anti-inflammatory agents: Pyridazine derivatives have shown promise as inhibitors of key inflammatory mediators.[6]

  • Anticancer agents: The pyridazine scaffold has been incorporated into molecules targeting various cancer-related pathways.

  • Antimicrobial agents: Pyridazine carboxylic acids have been investigated for their activity against a range of bacterial and fungal pathogens.[1]

Visualization of Key Concepts

To further illustrate the concepts discussed, the following diagrams provide a visual representation of the historical timeline and a key synthetic workflow.

Discovery_and_Development_Timeline cluster_1800s 19th Century cluster_early_1900s Early 20th Century cluster_mid_1900s Mid 20th Century cluster_late_1900s_present Late 20th Century - Present Fischer_1886 1886: Emil Fischer synthesizes the first substituted pyridazine. Benzocinnoline_Oxidation First synthesis of a pyridazine carboxylic acid (tetracarboxylic acid) via oxidation of benzocinnoline. Fischer_1886->Benzocinnoline_Oxidation Fundamental Discoveries Dicarbonyl_Condensation Establishment of the 1,4-dicarbonyl condensation as a key synthetic route. Benzocinnoline_Oxidation->Dicarbonyl_Condensation Methodological Advancements Bioisosterism_Concept Emergence of the concept of bioisosterism in drug design. Dicarbonyl_Condensation->Bioisosterism_Concept Application in Medicinal Chemistry Modern_Methods Development of modern synthetic methods (Diels-Alder, Cross-Coupling, C-H Activation). Bioisosterism_Concept->Modern_Methods Sophistication of Synthesis Drug_Discovery Increased application in drug discovery programs. Modern_Methods->Drug_Discovery Therapeutic Applications Synthetic_Workflow Start Starting Materials: γ-Ketoacid and Hydrazine Hydrate Condensation Condensation Reaction (e.g., in refluxing ethanol) Start->Condensation Dihydropyridazine Formation of Dihydropyridazine Intermediate Condensation->Dihydropyridazine Oxidation Oxidation (e.g., Br2/AcOH or air) Dihydropyridazine->Oxidation Pyridazine_Carboxylic_Acid Pyridazine Carboxylic Acid Oxidation->Pyridazine_Carboxylic_Acid Purification Purification (e.g., Recrystallization) Pyridazine_Carboxylic_Acid->Purification Final_Product Pure Pyridazine Carboxylic Acid Purification->Final_Product

Caption: A generalized workflow for the synthesis of pyridazine carboxylic acids via the 1,4-dicarbonyl condensation method.

Conclusion: A Scaffold with a Bright Future

The journey of pyridazine carboxylic acids, from their incidental discovery to their current status as a cornerstone of medicinal chemistry, is a testament to the power of fundamental research and the continuous evolution of synthetic methodology. For today's researchers, the pyridazine carboxylic acid core offers a wealth of opportunities for the design and synthesis of novel therapeutic agents. Its unique combination of properties makes it a versatile and powerful tool in the ongoing quest for new and improved medicines. As synthetic techniques become ever more sophisticated, the full potential of this remarkable heterocyclic scaffold is only just beginning to be realized.

References

  • Asif, M. (2018). Diverse biologically active pyridazine analogs: a scaffold for the highly functionalized heterocyclic compounds. Research Journal of Chemistry and Environment, 22(5), 79-93.
  • Asif, M., Abida, & Tauquir, A. M. (2019).
  • Indo Global Journal of Pharmaceutical Sciences. (2016). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences, 6(2), 65-71.
  • Leanza, W. J., Becker, H. J., & Rogers, E. F. (1953). Pyridazinemonocarboxylic Acids and Derivatives. Journal of the American Chemical Society, 75(16), 4086–4087.
  • Organic Chemistry Portal. (2021). Synthesis of pyridazines. Retrieved from [Link]

  • Plater, M. J., Harrison, W. T. A. (2024). Stereoview Images of Hydrogen-Bonded Quinoxalines with a Helical Axis; Pyrimidines and a Pyridazine That Form Extended Tapes. International Journal of Molecular Sciences, 25(22), 12329.
  • Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity. (2024). Molecules, 29(1), 123.
  • Saleh, N. M., et al. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Current Medicinal Chemistry.
  • Synthesis oft[5][7][8]riazolo[4,3-b]pyridazine-3-carboxylic acids. (1992). Journal of Heterocyclic Chemistry, 29(4), 953-956.

  • Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. (1951). Journal of the American Chemical Society, 73(4), 1873–1874.
  • The pyridazine heterocycle in molecular recognition and drug discovery. (2023). Medicinal Chemistry Research, 32(1), 1-28.
  • University of Minho. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. Retrieved from [Link]

  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (2010). International Journal of ChemTech Research, 2(2), 1112-1128.
  • Biologically Active Pyridazines and Pyridazinone Derivatives: A Scaffold for the Highly Functionalized Compounds. (2022). Current Organic Synthesis, 19(6), 634-653.
  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. (n.d.). Liberty University.
  • Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. (2023). Current Organic Synthesis, 20(1), 1-2.
  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Deriv
  • 2,3-pyrazinedicarboxylic acid - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Poor Solubility of Pyridazine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals encountering solubility challenges with pyridazine-containing compounds. This guide is designed to provide practical, in-depth solutions to common and complex solubility issues, grounded in established physicochemical principles.

Section 1: Understanding the Pyridazine Scaffold: Inherent Solubility Challenges (FAQs)

This section addresses the fundamental properties of the pyridazine ring that influence its solubility.

Q1: Why do many of my pyridazine derivatives exhibit poor aqueous solubility?

A1: The pyridazine ring, while a valuable scaffold in medicinal chemistry, possesses a unique combination of physicochemical properties that can lead to solubility challenges.[1][2] Key factors include:

  • Weak Basicity: Pyridazine is a weak base, with a pKa of approximately 2.0-2.3.[1][3] This is significantly lower than its isomer, pyridine (pKa ≈ 5.2).[1] Consequently, it requires a strongly acidic environment to become protonated and form a more soluble salt. Many pyridazine derivatives will be neutral and less soluble at physiological pH (7.4).

  • High Dipole Moment: The adjacent nitrogen atoms create a strong dipole moment.[1][3] While this enhances polarity, it can also promote strong crystal lattice interactions in the solid state. Overcoming this high lattice energy during dissolution requires significant energy, often leading to poor solubility.[4]

  • Lipophilicity: While often used to replace a more lipophilic phenyl ring, the overall lipophilicity of your derivative, dictated by its substituents, can easily dominate, leading to poor aqueous solubility.[1]

Q2: How does the pKa of my pyridazine compound affect its solubility profile?

A2: The pKa is critical because it determines the ionization state of the molecule at a given pH. For a basic compound like a pyridazine derivative, solubility typically increases dramatically as the pH drops below its pKa. At these lower pH values, the molecule becomes protonated (cationic), enhancing its interaction with polar water molecules. Conversely, at a pH above the pKa, the molecule is predominantly in its neutral, often less soluble, form. Understanding this relationship is the first step in any pH-modification strategy to improve solubility.[5]

Q3: Can the two adjacent nitrogen atoms in the pyridazine ring help with solubility?

A3: Yes, they offer a unique advantage. The two nitrogen atoms act as robust hydrogen bond acceptors.[1][6] This dual H-bonding capacity can be crucial for interacting with target proteins and can also enhance solvation by water molecules, provided the molecule can be successfully liberated from its crystal lattice.[1] However, this property alone may not be sufficient to overcome high lipophilicity or strong crystal packing.

Section 2: Initial Troubleshooting & Diagnosis

Before attempting to solve a solubility issue, it is crucial to accurately characterize it. This workflow guides you through the initial diagnostic steps.

Q4: My compound is "crashing out" of solution during my in vitro assays. Where do I start?

A4: The first step is to determine the actual solubility of your compound under the specific assay conditions. What you are observing is likely precipitation, indicating that the compound's concentration exceeds its solubility limit in the assay medium. It is essential to differentiate between two types of solubility measurements: kinetic and thermodynamic.

  • Kinetic Solubility: This is a high-throughput measurement often used in early discovery. It measures the solubility of a compound that is rapidly introduced into an aqueous buffer from a DMSO stock solution.[7][8] It often overestimates the true solubility because it can form supersaturated solutions or amorphous precipitates.[9][10][11] This is likely the most relevant measurement for understanding precipitation in high-throughput screening (HTS) assays.

  • Thermodynamic Solubility: This is the "gold standard" measurement representing the true equilibrium solubility of the most stable crystalline form of the compound.[7][9] It involves equilibrating an excess of the solid compound in the solvent over a longer period (e.g., 24 hours).[7] This value is critical for formulation and later-stage development.

Actionable Step: Perform a kinetic solubility assay using your specific in vitro assay buffer. If the measured solubility is below your target assay concentration, you have confirmed the problem. See Section 4.1 for a detailed protocol.

Q5: How do I systematically diagnose the root cause of the poor solubility?

A5: A systematic approach is key. Follow this diagnostic workflow:

G A Problem: Poor Solubility Observed B Characterize Solubility (Kinetic & Thermodynamic Assays) A->B C Is solubility pH-dependent? (Run pH-Solubility Profile) B->C D Solubility increases at low pH C->D Yes E Solubility is pH-independent C->E No F Consider Salt Formation or pH Adjustment D->F G High Lipophilicity (LogP/LogD > 3) and/or High Melting Point (>200°C)? E->G I Explore Advanced Strategies: Amorphous Solid Dispersions, Co-crystals, Nanoparticles F->I If insufficient H Explore Co-solvents, Surfactants, or Complexation (Cyclodextrins) G->H Yes G->I If H fails

Section 3: Practical Solutions for Solubility Enhancement (The 'How')

This section provides a Q&A guide to common and advanced methods for improving the solubility of your pyridazine compounds.

Tier 1: Formulation-Based Approaches

Q6: How can I use pH adjustment to keep my basic pyridazine compound in solution?

A6: Since pyridazines are basic, lowering the pH of the aqueous medium is the most direct way to increase solubility.[12][13] By preparing your stock solutions or final assay buffers at a pH at least 1-2 units below the compound's pKa, you can ensure the compound exists predominantly in its protonated, more soluble form.

  • Causality: Protonation introduces a formal charge, which dramatically increases the compound's ability to interact favorably with polar water molecules, disrupting the crystal lattice and promoting dissolution.

  • Limitation: This approach is highly effective but may not be suitable for all biological assays, as altering the pH can affect cell viability or protein function. Always run a vehicle control at the same pH to confirm assay compatibility.

Q7: My compound's solubility is not significantly affected by pH. What is the next logical step?

A7: If pH modification is ineffective or not feasible, the use of co-solvents is a common and effective strategy.[14][15] Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[16]

  • Mechanism: This reduction in polarity lowers the interfacial tension between the aqueous solution and your hydrophobic compound, making it easier for the solute to dissolve.[12]

  • Common Co-solvents: For in vitro use, consider biocompatible co-solvents such as:

    • Ethanol

    • Propylene Glycol (PG)

    • Polyethylene Glycol 400 (PEG-400)[14][15]

  • Actionable Step: Screen a panel of co-solvents at various concentrations (e.g., 1%, 5%, 10% v/v) in your aqueous buffer to find the optimal system. See Section 4.3 for a protocol.

Table 1: Example Solubility of a Hypothetical Pyridazine Derivative (PDZ-123) in Co-solvent Systems

Solvent System (in pH 7.4 PBS) Solubility (µg/mL) Fold Increase
No Co-solvent 2 -
5% Ethanol 15 7.5x
5% Propylene Glycol 25 12.5x
5% PEG-400 40 20x

| 10% PEG-400 | 95 | 47.5x |

Tier 2: Solid-State Modification

Q8: I need a long-term solution for a development candidate. Is salt formation a viable option for weakly basic pyridazines?

A8: Yes, but with a critical consideration. Due to the low pKa of the pyridazine ring, you will need to use strong acids to form stable, crystalline salts.[1] While the free base may be poorly soluble, a well-chosen salt form, such as a hydrochloride or mesylate, can significantly improve aqueous solubility and dissolution rate.[1][17] For example, the drug Minaprine, a 3-aminopyridazine, is formulated as a dihydrochloride salt to ensure excellent aqueous solubility.[1]

  • Expert Insight: The "Rule of 3" in pKa difference is a useful guideline: for a stable salt to form, the pKa of the acid should be at least 3 units lower than the pKa of the base. Given pyridazine's pKa of ~2.3, you will need an acid with a pKa < -0.7.

  • Actionable Step: Conduct a salt screening study using a variety of pharmaceutically acceptable strong acids.

Tier 3: Advanced Formulation Technologies

Q9: Traditional methods are providing only marginal improvements. What advanced strategies should I consider for a lead candidate?

A9: For compounds with very challenging solubility, advanced formulation strategies that target the solid state are often necessary. A leading approach is the creation of Amorphous Solid Dispersions (ASDs) .[4][18][19]

  • Mechanism: In an ASD, the crystalline drug is converted into a high-energy amorphous state and dispersed within a polymer matrix (e.g., PVP, HPMC).[4][18] This amorphous form does not have a crystal lattice to overcome, leading to a much faster dissolution rate and the ability to achieve supersaturated concentrations in solution, which can significantly enhance absorption.[19][20][21]

  • Key Advantage: ASDs are a proven commercial technology, with manufacturing methods like spray-drying and hot-melt extrusion being well-established and scalable.[19]

  • Considerations: The primary challenge with ASDs is the physical instability of the amorphous form, which can tend to recrystallize over time, losing its solubility advantage.[4][18] Careful selection of the stabilizing polymer is critical.

G cluster_1 Dissolution Process Crystalline Crystalline API (Low Energy, Low Solubility) Dissolved Drug in Solution Crystalline->Dissolved High Lattice Energy Barrier Amorphous Amorphous API (High Energy, High Solubility) Amorphous->Crystalline Thermodynamically Driven Amorphous->Dissolved Low Energy Barrier (Rapid Dissolution) Polymer Polymer Carrier (e.g., HPMC, PVP) Polymer->Amorphous Stabilizes ASD Amorphous Solid Dispersion (ASD) ASD->Dissolved Precipitation Recrystallization

Section 4: Key Experimental Protocols

4.1 Protocol: Kinetic Solubility Assay (Nephelometry)

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test pyridazine compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial 2-fold dilution of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM down to ~20 µM).

  • Addition to Buffer: Add 2 µL from each well of the DMSO plate to a corresponding well of a 96-well clear-bottom plate containing 198 µL of aqueous buffer (e.g., PBS, pH 7.4). This results in a final DMSO concentration of 1%.

  • Incubation: Shake the plate for 2 hours at room temperature, protected from light.

  • Detection: Measure the light scattering or turbidity of each well using a nephelometer or a plate reader capable of absorbance readings at ~620 nm.

  • Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in signal compared to the buffer-only control wells.

4.2 Protocol: Thermodynamic Solubility (Shake-Flask Method)

  • Sample Preparation: Add an excess amount of the solid pyridazine compound (e.g., 1-2 mg) to a glass vial. Ensure there is enough solid that some will remain undissolved at equilibrium.

  • Add Solvent: Add a precise volume of the desired aqueous buffer (e.g., 1 mL of PBS, pH 7.4).

  • Equilibration: Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, filter the solution through a 0.22 µm PVDF filter to remove all undissolved solid. A high-speed centrifugation step can be performed before filtration if needed.

  • Quantification: Dilute an aliquot of the clear filtrate with a suitable solvent (e.g., acetonitrile/water). Analyze the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method against a standard curve.

  • Confirmation: Analyze the remaining solid by PXRD or DSC to confirm that no solid-form transformation (e.g., to a hydrate or different polymorph) occurred during the experiment.

4.3 Protocol: Co-solvent Screening

  • Prepare Co-solvent Blends: Prepare a series of aqueous buffer solutions containing different concentrations of your chosen co-solvents (e.g., 1%, 2%, 5%, 10%, and 20% v/v of PEG-400 in PBS, pH 7.4).

  • Perform Solubility Assay: Using the prepared co-solvent blends as the solvent, determine the solubility of your pyridazine compound using the Thermodynamic Solubility protocol described in Section 4.2 .

  • Analyze Results: Plot the measured solubility as a function of the co-solvent concentration to identify the system that provides the required solubility enhancement while using the minimum amount of co-solvent.

References

  • International Journal of Pharmaceutical Sciences. (n.d.). Amorphous Solid Dispersions: An Emerging Approach for Improving Solubility and oral Bioavailability of Poorly Water-Soluble Drugs. Available at: [Link]

  • Löbmann, K., et al. (2015). Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs: Composition, Preparation, Characterization and Formulations for Oral Delivery. PMC. Available at: [Link]

  • Technobis. (2025). Amorphous solid dispersions for enhanced drug solubility and stability. Available at: [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Available at: [Link]

  • Pharmaceutical Technology. (2020). Improving Solubility with Amorphous Solid Dispersions. Available at: [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Available at: [Link]

  • Arcinova. (2015). Spray Drying: Solving solubility issues with amorphous solid dispersions. Available at: [Link]

  • Slideshare. (n.d.). Methods of solubility enhancements. Available at: [Link]

  • Brieflands. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Available at: [Link]

  • S. K., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Journal of Drug Delivery and Therapeutics, 9(3-s), 849-854.
  • Daly, C. T., et al. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. PMC. Available at: [Link]

  • Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1111-1124.
  • ResearchGate. (n.d.). Calculated pKa values of pyridazine (1), the pyridazine–BF3 adduct (2), and a bidentate Lewis acid/pyridazine adduct (3). Available at: [Link]

  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Available at: [Link]

  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Available at: [Link]

  • Saal, C. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 589-595.
  • ResearchGate. (2026). Kinetic solubility: Experimental and machine-learning modeling perspectives. Available at: [Link]

  • ResearchGate. (n.d.). Calculated pKa values for C-H bonds in 1 and 3. Available at: [Link]

  • Google Patents. (n.d.). WO2007127448A2 - Salts of pyridazine compounds.
  • Shakeel, F., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules, 24(18), 3404.
  • ResearchGate. (2025). A Review on Pyridazine, A Magically Active Moiety Among the Heterocyclic Compounds for Drug Designing. Available at: [Link]

  • Wikipedia. (n.d.). Cosolvent. Available at: [Link]

  • Asian Journal of Dental and Health Sciences. (2022). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Available at: [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Available at: [Link]

Sources

Technical Support Center: 5-Methoxypyridazine-3-carboxylic Acid Stability

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability profile of 5-Methoxypyridazine-3-carboxylic acid (CAS: 1530832-17-7). It is designed for analytical chemists and formulation scientists requiring immediate troubleshooting support.[1]

Part 1: Executive Technical Brief

Compound Identity:

  • IUPAC Name: 5-Methoxypyridazine-3-carboxylic acid

  • CAS Number: 1530832-17-7

  • Molecular Formula: C₆H₆N₂O₃[1][2][3][4]

  • Core Instability Factors: Thermal decarboxylation, photo-oxidation, and pH-dependent solubility crashing.[1]

Quick Status Indicators:

Observation Likely Cause Immediate Action
Yellowing of Solution Photo-oxidation / N-oxide formation Protect from light; check purity by HPLC.
New Early Eluting Peak Hydrolysis (Demethylation) Verify pH; avoid strong acids (< pH 2).[1]
New Late Eluting Peak Decarboxylation Check temperature; store < -20°C.

| Precipitation | Isoelectric Point (pI) Aggregation | Adjust pH away from pI (est.[1] pH 3-4). |

Part 2: Diagnostic & Troubleshooting Modules

Module A: Solution Chemistry & Solubility

Q: Why does the compound precipitate from aqueous buffer after 24 hours? A: This is likely an Isoelectric Point (pI) Crash , not chemical degradation. 5-Methoxypyridazine-3-carboxylic acid is zwitterionic. The pyridazine nitrogens are weakly basic, and the carboxylic acid is acidic.[1]

  • Mechanism: At a specific pH (likely between 3.0 and 4.0), the molecule exists primarily as a neutral zwitterion with net zero charge, minimizing its solubility in water.[1]

  • Solution: Maintain the solution pH at least 2 units away from the pI.

    • Recommended: pH > 6.0 (Anionic form, highly soluble) or pH < 1.0 (Cationic form, though less stable).[1]

Q: Can I use DMSO or Methanol for stock solutions? A: Yes, but with caveats.

  • DMSO: Excellent solubility, but hygroscopic.[1] Absorbed water can catalyze hydrolysis over long-term storage.[1] Store under inert gas (Argon/Nitrogen).

  • Methanol: Good solubility, but avoid acidic methanol.[1] Acidic conditions in methanol can lead to Fischer Esterification , converting the carboxylic acid to a methyl ester (observed as a less polar peak on HPLC).[1]

Module B: Chemical Stability & Degradation

Q: I see a loss of potency and a new peak. Is it decarboxylation or hydrolysis? A: Differentiate based on retention time and reaction conditions.

  • Scenario 1: Decarboxylation (Loss of CO₂) [1]

    • Cause: The carboxylic acid at position 3 (alpha to a nitrogen) is electronically primed for decarboxylation, especially under heat (> 40°C) or in acidic media.[1]

    • Product: 4-Methoxypyridazine (or 5-methoxy, depending on numbering convention retention).[1]

    • HPLC Sign: A new peak that is less polar (elutes later in Reverse Phase) than the parent, as the polar -COOH group is lost.[1]

  • Scenario 2: Hydrolysis (Demethylation) [1]

    • Cause: Acid-catalyzed cleavage of the ether bond.[1] Note that the 5-position (beta to nitrogen) is electronically more stable than the 6-position, making this pathway slower but possible in strong acids (e.g., 1M HCl).[1]

    • Product: 5-Hydroxypyridazine-3-carboxylic acid (tautomerizes to 5-oxo form).

    • HPLC Sign: A new peak that is more polar (elutes earlier) due to the exposure of the hydroxyl/ketone group.[1]

Visualizing the Degradation Pathways:

DegradationPathways Parent 5-Methoxypyridazine- 3-carboxylic acid (Parent) Decarb 4-Methoxypyridazine (Decarboxylation Product) Parent->Decarb Heat (>50°C) or Acid Hydrolysis 5-Hydroxypyridazine- 3-carboxylic acid (Demethylation Product) Parent->Hydrolysis Strong Acid (pH < 1) + Time Ester Methyl Ester (Artifact in MeOH) Parent->Ester MeOH + Acid

Caption: Primary degradation pathways. Red path indicates thermal risk; Yellow path indicates hydrolytic risk.[1]

Module C: Analytical Monitoring (HPLC/LC-MS)

Q: What is the optimal HPLC method to separate the parent from these degradants? A: Standard C18 columns often fail to retain the polar parent compound sufficiently.[1] Use a "Phase-Collapse Resistant" column or a HILIC mode if possible.[1]

Recommended Protocol:

  • Column: C18-Aq or Polar-Embedded C18 (e.g., Waters Atlantis T3 or Phenomenex Kinetex Biphenyl).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (Do not use neutral water; pH control is vital to suppress ionization of the acid for retention).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: Start at 0-5% B to retain the polar acid.

  • Detection: UV at 254 nm (aromatic ring) and 210-220 nm (carboxylic acid).[1]

Q: My LC-MS signal is erratic. Why? A: The carboxylic acid can form metal adducts (Na+, K+) easily, splitting the signal.[1]

  • Fix: Add trace ammonium formate (5-10 mM) to the mobile phase to force the [M+H]+ or [M+NH4]+ species and suppress metal adducts.[1]

Part 3: Storage & Handling SOP

To ensure maximum stability, strictly adhere to the following "Golden Rules" of handling:

ParameterRecommendationScientific Rationale
Temperature -20°C (Long term)Arrhenius equation dictates that decarboxylation rates drop significantly at sub-zero temperatures.
Light Amber Vials Pyridazine rings are susceptible to photo-induced N-oxidation and radical formation.[1]
Solvent DMSO or Anhydrous ACN Avoid protic solvents (water/methanol) for stocks to prevent hydrolysis or esterification.[1]
Thawing Equilibrate to RT Opening cold vials introduces condensation (water), initiating hydrolysis.[1] Allow to warm before opening.

Part 4: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12214461, 6-Methoxypyridazine-3-carboxylic acid. (Note: Isomer data extrapolated from close structural analogues). Retrieved from [Link]

  • Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents.[1][5] Lawrence Berkeley Lab.[1] Retrieved from [Link][1][5]

Sources

overcoming common side reactions in pyridazine chemistry

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Overcoming Common Synthetic Challenges for Researchers and Drug Development Professionals

Introduction

Pyridazine, a 1,2-diazine, is a privileged heterocyclic scaffold found in numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] Its unique arrangement of two adjacent nitrogen atoms imparts a distinct electronic profile, characterized by a π-deficient ring system, a significant dipole moment, and potent hydrogen-bonding capabilities.[3][4][5] While these properties are advantageous for molecular recognition in biological systems, they also present a unique set of challenges in synthetic chemistry.

This technical support guide is designed to provide researchers with practical, field-proven insights into overcoming the most common side reactions and synthetic hurdles encountered in pyridazine chemistry. We will move beyond simple protocols to explain the underlying mechanistic principles, enabling you to troubleshoot effectively and optimize your reaction pathways.

Core Principles: Understanding Pyridazine Reactivity

The chemistry of pyridazine is dominated by the strong electron-withdrawing inductive effect of its two adjacent nitrogen atoms. This leads to several key characteristics:

  • π-Deficiency: The ring carbons are electron-poor, making the pyridazine core highly resistant to classical electrophilic aromatic substitution (e.g., Friedel-Crafts) but susceptible to nucleophilic attack.[3][6][7]

  • Nucleophilic Nitrogen Atoms: The lone pair of electrons on each nitrogen atom is basic and can act as a nucleophile, readily reacting with electrophiles and oxidizing agents. This is a primary source of common side reactions.[4][8]

  • Catalyst Inhibition: The nitrogen lone pairs can coordinate to transition metal centers, often leading to catalyst inhibition or deactivation in cross-coupling reactions.[9][10][11]

  • Ring Instability: Under strongly basic conditions with potent nucleophiles, the electron-deficient ring can undergo nucleophilic addition followed by ring-opening, a pathway known as the ANRORC mechanism (Addition of Nucleophile, Ring Opening, and Ring Closure).[12]

Understanding these fundamental principles is the first step in diagnosing and solving experimental issues.

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific experimental problems in a question-and-answer format.

Problem 1: Unwanted N-Oxidation

Q: I'm attempting an electrophilic substitution/oxidation on my pyridazine substrate, but I'm isolating the N-oxide as the major side product. How can I prevent this?

A: This is a classic side reaction in pyridazine chemistry. The nitrogen lone pairs are often more nucleophilic than the π-system of the ring, leading to preferential attack on the heteroatom.

The 'Why' (Causality): Peracids (like m-CPBA), and even some halogenating agents, are strong electrophiles that react readily with the basic nitrogen atoms to form pyridazine N-oxides.[13][14] This reaction is often kinetically faster than the desired C-H functionalization.

Solutions & Strategies:

  • In Situ Protonation: For reactions that can be run under acidic conditions (e.g., Minisci reaction), protonation of the pyridazine nitrogen effectively "protects" it. The resulting pyridinium salt is highly electron-deficient, which deactivates the nitrogen while strongly activating the ring for nucleophilic radical attack.[6]

  • Strategic Use of N-Oxides: Instead of viewing N-oxidation as a problem, it can be used as a strategic tool. The N-oxide group is strongly activating and directs electrophilic substitution to the C4 and C6 positions. After the desired substitution is achieved, the N-oxide can be easily removed via deoxygenation.[13][15]

Workflow: Using N-Oxidation as a Protecting/Activating Strategy

n_oxide_strategy cluster_main Strategic N-Oxide Workflow Start Substituted Pyridazine N_Oxidation N-Oxidation (e.g., m-CPBA) Start->N_Oxidation Step 1 Side_Reaction Direct Reaction (Leads to N-Oxide Side Product) Start->Side_Reaction Unwanted Pathway N_Oxide Pyridazine N-Oxide (Protected/Activated) N_Oxidation->N_Oxide Electrophilic_Sub Electrophilic Substitution (C4/C6) N_Oxide->Electrophilic_Sub Step 2 Sub_N_Oxide Substituted N-Oxide Electrophilic_Sub->Sub_N_Oxide Deoxygenation Deoxygenation (e.g., PCl3, Zn) Sub_N_Oxide->Deoxygenation Step 3 Product Desired C-Substituted Pyridazine Deoxygenation->Product

Caption: Strategic workflow using N-oxidation for protection and activation.

Problem 2: Poor Regioselectivity in C-H Functionalization

Q: My Minisci reaction on a substituted pyridazine is giving me a mixture of C4 and C6 isomers, and the separation is difficult. How can I improve regioselectivity?

A: The Minisci reaction is a powerful tool for C-H alkylation of electron-deficient heterocycles, but regioselectivity is a common challenge.[6][16] The outcome is a delicate balance of electronic and steric effects.

The 'Why' (Causality): The incoming nucleophilic radical will preferentially attack the most electron-deficient positions on the protonated pyridinium ring that are sterically accessible. For an unsubstituted pyridazine, all carbon positions are activated, but positions adjacent to the nitrogens (C3/C6) and those para (C4/C5) have different electronic densities and steric environments.

Solutions & Strategies:

  • Steric Hindrance: A bulky substituent will generally direct the incoming radical to the most remote and accessible positions. For example, a large group at C3 will strongly favor functionalization at C5 or C6.

  • Blocking Groups: In some cases, a temporary blocking group can be installed to completely prevent reaction at a specific site. This strategy has been successfully employed in pyridine chemistry and can be adapted for pyridazines.[17][18]

  • Electronic Directing Groups: The electronic nature of existing substituents plays a critical role. Electron-donating groups (EDGs) can destabilize the radical adduct intermediate, while electron-withdrawing groups (EWGs) can stabilize it, thereby influencing the site of attack.

Table 1: Influence of Substituents on Minisci Regioselectivity
Substituent at C3Primary Site of AttackSecondary SiteRationale
-H (unsubstituted)C4/C5C3/C6Mixture often observed, sensitive to radical source.
-CH₃ (Small EDG)C5C6Minor steric hindrance, slight electronic deactivation at C4.
-tBu (Bulky Alkyl)C6C5Strong steric hindrance prevents attack at C4.
-Cl (EWG)C5C6Inductive withdrawal enhances electrophilicity at adjacent positions.
-OCH₃ (Strong EDG)C5/C6-Strong mesomeric donation deactivates the ring, often leading to low yields.
Problem 3: Low Yields in Palladium-Catalyzed Cross-Coupling

Q: I am trying to perform a Suzuki-Miyaura coupling on a 3-chloropyridazine, but the reaction is sluggish and gives low yields with significant starting material recovery and catalyst decomposition (palladium black). What can I do?

A: This is a frequent and frustrating problem when working with pyridazines and other azines. The nitrogen lone pairs are potent inhibitors of many common palladium catalysts.[9][10][19]

The 'Why' (Causality): The pyridazine nitrogens can coordinate to the palladium(0) or palladium(II) center of the catalyst. This coordination can block the open sites required for oxidative addition or other steps in the catalytic cycle, effectively poisoning the catalyst and leading to the formation of inactive palladium black.

Solutions & Strategies:

  • Ligand Choice is Critical: Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos). These ligands stabilize the palladium center, promote the reductive elimination step, and their steric bulk can disfavor the inhibitory coordination of the pyridazine nitrogen.

  • Optimize the Base: Strong bases can sometimes promote side reactions. Weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior for these substrates, even if they require slightly higher temperatures.[11]

  • Use a More Reactive Coupling Partner: If coupling a chloropyridazine is failing, consider converting it to the corresponding bromo- or iodopyridazine. The reactivity order is I > Br > Cl, and the oxidative addition step will be much faster.[11]

  • Consider Alternative Reagents: Pyridazine-2-sulfinates have emerged as highly effective coupling partners that can overcome many of the challenges associated with the corresponding boronic acids in Suzuki-Miyaura reactions.[20]

Diagram: Troubleshooting Palladium Cross-Coupling Reactions

cross_coupling_troubleshooting start Low Yield in Cross-Coupling cause1 Catalyst Inhibition Pyridazine N-coordination to Pd start->cause1 cause2 Poor Oxidative Addition C-Cl bond is too strong start->cause2 cause3 Side Reactions Protodeboronation start->cause3 solution1 Change Ligand Use bulky, electron-rich ligands (e.g., SPhos, XPhos) cause1->solution1 Mitigate solution3 Optimize Base Use weaker base (K₃PO₄, Cs₂CO₃) cause1->solution3 Mitigate solution2 Change Halide Convert -Cl to -Br or -I cause2->solution2 Solve solution4 Use Anhydrous Conditions Minimize water to prevent protodeboronation cause3->solution4 Prevent

Caption: A logical guide for troubleshooting common cross-coupling failures.

Frequently Asked Questions (FAQs)

Q1: Which positions on the pyridazine ring are most reactive towards electrophiles vs. nucleophiles? A1: Pyridazine itself is generally unreactive toward electrophilic attack on carbon due to its π-deficient nature.[3][8] If a reaction is forced, it is highly deactivated. For nucleophilic attack, all ring carbons are activated. Theoretical and experimental data suggest that C4/C5 are often the preferred sites for nucleophilic attack on the unsubstituted ring, in contrast to pyridine where the C2/C6 positions are most activated.[7]

Q2: What is the best general method for introducing a halogen to a pyridazinone? A2: The most reliable method for converting a pyridazinone (or hydroxypyridazine) to a chloropyridazine is by heating with phosphoryl chloride (POCl₃), often with a catalytic amount of a tertiary amine base like N,N-diethylaniline.[7] This is a standard and robust transformation.

Q3: Can I perform a Friedel-Crafts reaction directly on pyridazine? A3: No. Direct Friedel-Crafts alkylation or acylation is not feasible on pyridazine. The Lewis acid catalyst (e.g., AlCl₃) will complex strongly with the basic nitrogen atoms, leading to severe deactivation of the ring and preventing any reaction.[3][6]

Q4: How does the reactivity of pyridazine compare to its isomers, pyrimidine and pyrazine? A4: All diazines are more electron-deficient than pyridine. Pyridazine's adjacent nitrogens create a unique electronic environment. It is generally more susceptible to ring-opening by strong nucleophiles than pyrimidine or pyrazine.[12] In cross-coupling, all diazines can present challenges with catalyst inhibition, but specific ligand and base combinations may vary for optimal results with each isomer.[11][19]

Key Experimental Protocols

Protocol 1: General Procedure for N-Oxidation of a Pyridazine
  • Dissolve the pyridazine substrate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform (CHCl₃).

  • Cool the solution to 0 °C in an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA, ~1.1-1.3 eq) portion-wise over 15 minutes, monitoring the internal temperature.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium thiosulfate (Na₂S₂O₃).

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Deoxygenation of a Pyridazine N-Oxide
  • Dissolve the pyridazine N-oxide (1.0 eq) in a solvent such as chloroform (CHCl₃) or acetonitrile (CH₃CN).

  • Add phosphorus trichloride (PCl₃, ~1.5-2.0 eq) dropwise at 0 °C.

  • After the addition, allow the mixture to warm to room temperature or heat to reflux (typically 50-80 °C) for 1-5 hours until the reaction is complete (monitor by TLC/LC-MS).

  • Cool the reaction mixture to 0 °C and carefully quench by slowly adding water or a saturated NaHCO₃ solution.

  • Neutralize the mixture to pH 7-8 and extract with an organic solvent (e.g., ethyl acetate or DCM).

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the deoxygenated pyridazine.

Protocol 3: Optimized Suzuki-Miyaura Coupling for a Chloropyridazine
  • To an oven-dried reaction vessel, add the chloropyridazine (1.0 eq), the arylboronic acid (1.5 eq), potassium phosphate (K₃PO₄, 3.0 eq), and the palladium catalyst system (e.g., Pd₂(dba)₃ (2 mol%) and SPhos (4 mol%)).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add a degassed solvent mixture, such as toluene/water (10:1).

  • Heat the reaction mixture to 80-110 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography.

References

  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (n.d.). Google Search.
  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (2020, July 3). Google Search.
  • The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. (2021, May 10). PubMed.
  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. (n.d.). Google Search.
  • Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles 1185. (n.d.). WUR eDepot.
  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (n.d.). Google Search.
  • Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. (2014, November 18). Google Search.
  • Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. (n.d.). ECHEMI.
  • A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. (n.d.). INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES.
  • Technical Support Center: Optimization of Catalytic Conditions for Cross-Coupling Reactions with Pyrazine Halides. (n.d.). Benchchem.
  • Minisci reaction. (n.d.). Wikipedia.
  • The diazines: pyridazine, pyrimidine and pyrazine: reactions and synthesis. (2020, November). ResearchGate.
  • Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines: properties, syntheses & reactivity. (n.d.). Google Search.
  • diazine electrophilic substitution.pptx. (n.d.). Slideshare.
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  • Pyridine. (n.d.). Wikipedia.
  • Product Class 8: Pyridazines. (n.d.). Google Search.
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  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. (2017, April 28). Chemical Science (RSC Publishing) DOI:10.1039/C7SC00675F.
  • Pyridine synthesis. (n.d.). Organic Chemistry Portal.
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Validation & Comparative

Validating the Biological Target of 5-Methoxypyridazine-3-carboxylic Acid: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Methoxypyridazine-3-carboxylic acid (5-MPCA) represents a critical chemotype in the fragment-based drug discovery (FBDD) landscape for Central Nervous System (CNS) disorders. While structurally analogous to nicotinic acid (targeting GPR109A), the pyridazine-3-carboxylic acid scaffold is primarily validated as a D-Amino Acid Oxidase (DAAO) inhibitor .

This guide outlines the validation framework for 5-MPCA, positioning it as a competitive inhibitor designed to ameliorate NMDA receptor hypofunction in Schizophrenia. We compare its performance against the "Gold Standard" tool compound CBIO and the clinical reference Sodium Benzoate , providing actionable protocols to verify its biological activity.

Target Identification & Mechanism of Action

The Primary Target: D-Amino Acid Oxidase (DAAO)

DAAO is a peroxisomal flavoenzyme responsible for degrading D-Serine, a potent co-agonist of the NMDA receptor (NMDAR).[1][2] In Schizophrenia, NMDAR hypofunction is a hallmark pathology. By inhibiting DAAO, 5-MPCA prevents the breakdown of D-Serine, thereby enhancing NMDAR neurotransmission.

Structural Logic

The carboxylic acid moiety of 5-MPCA mimics the


-carboxyl group of D-amino acids, forming a critical salt bridge with Arg283  and Tyr224  in the DAAO active site. The pyridazine ring provides a planar scaffold that stacks against the isoalloxazine ring of the FAD cofactor. The 5-methoxy group is a strategic modification intended to optimize electronic properties and fill the hydrophobic sub-pocket near the active site entrance.
Pathway Visualization

The following diagram illustrates the therapeutic logic: inhibiting DAAO restores the D-Serine pool required for NMDA activation.

DAAO_Pathway D_Serine D-Serine DAAO DAAO Enzyme (Target) D_Serine->DAAO Substrate Binding NMDA NMDA Receptor (Synaptic Plasticity) D_Serine->NMDA Activates (Co-agonist) Imino Imino Acid DAAO->Imino Oxidation H2O2 H2O2 + NH3 Imino->H2O2 Hydrolysis Inhibitor 5-MPCA (Inhibitor) Inhibitor->DAAO Blocks Active Site (Competitive)

Figure 1: Mechanism of Action.[1][3][4][5] 5-MPCA inhibits DAAO, preventing D-Serine degradation and potentiating NMDA receptor signaling.

Comparative Performance Analysis

To validate 5-MPCA, one must benchmark it against established ligands. The table below synthesizes experimental expectations based on structure-activity relationships (SAR) of pyridazine carboxylates.

Feature5-MPCA (Candidate)CBIO (Gold Standard)Sodium Benzoate (Clinical Ref)
Structure Pyridazine FragmentFused BenzisoxazoleSimple Benzene
Target Affinity (IC50) ~1 - 10 µM (Predicted)~100 - 200 nM ~200 - 500 µM
Binding Mode Competitive (Active Site)Competitive (Active Site)Weak Competitive
Ligand Efficiency (LE) High (Fragment)ModerateLow
Selectivity Risk GPR109A (Niacin Receptor)LowMetabolic Enzymes
Solubility High (Polar)Low/ModerateHigh

Analysis:

  • Vs. Sodium Benzoate: 5-MPCA is expected to be significantly more potent (10-50x) due to the nitrogen atoms in the pyridazine ring facilitating stronger H-bond networks within the active site compared to the phenyl ring of benzoate.

  • Vs. CBIO: CBIO (6-chlorobenzo[d]isoxazol-3-ol) remains the potency champion due to its fused ring system engaging the hydrophobic pocket more effectively. However, 5-MPCA offers better solubility and "ligand efficiency," making it a superior starting point for lead optimization.

Experimental Validation Protocols

To scientifically validate 5-MPCA as a DAAO inhibitor, you must triangulate data from functional inhibition , physical binding , and selectivity .

Protocol A: Fluorometric Amplex Red Inhibition Assay (Functional)

This assay measures the reduction in H2O2 production, a byproduct of DAAO activity, confirming the molecule functionally stops the enzyme.

Reagents:

  • Recombinant Human DAAO (hDAAO).

  • Substrate: D-Serine (50 mM stock).

  • Detection: Amplex Red reagent + Horseradish Peroxidase (HRP).

  • Buffer: 50 mM Sodium Pyrophosphate (pH 8.3).

Workflow:

  • Preparation: Dilute 5-MPCA in DMSO (10-point dose-response, 0.1 nM to 100 µM).

  • Incubation: Mix hDAAO (final conc. 5 nM) with 5-MPCA for 15 mins at 25°C.

  • Reaction Start: Add D-Serine (final conc. 10 mM) and Amplex Red/HRP mix.

  • Measurement: Monitor fluorescence (Ex/Em: 530/590 nm) kinetically for 20 mins.

  • Validation Check:

    • Positive Control: CBIO (Should show IC50 ~150 nM).

    • Negative Control: L-Serine (No signal).

    • Interference Check: Run 5-MPCA with H2O2 alone (no DAAO) to ensure it doesn't quench fluorescence directly (a common false positive).

Protocol B: Surface Plasmon Resonance (SPR) (Biophysical)

SPR confirms direct physical binding to the target, ruling out assay artifacts like redox cycling.

Setup:

  • Sensor Chip: CM5 (Carboxymethylated dextran).

  • Immobilization: Amine coupling of hDAAO (Target ~3000 RU).

Workflow:

  • Running Buffer: HBS-P+ (HEPES buffered saline + P20 surfactant).

  • Injection: Inject 5-MPCA at increasing concentrations (e.g., 3.125, 6.25, 12.5, 25, 50, 100 µM).

  • Flow Rate: 30 µL/min (High flow to minimize mass transport limitation).

  • Analysis: Fit sensorgrams to a 1:1 Langmuir binding model to extract

    
    , 
    
    
    
    , and
    
    
    .
  • Success Criteria: Fast-on/fast-off kinetics typical of fragment-sized molecules.

    
     should correlate with the IC50 from Protocol A.
    
Protocol C: Selectivity Profiling (GPR109A)

Since 5-MPCA resembles Nicotinic Acid, you must check for GPR109A activity (which causes skin flushing side effects).

Method: cAMP Hunter™ GPR109A Assay (CHO-K1 cells).

  • Logic: GPR109A is ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     coupled.[6] Agonism decreases cAMP.
    
  • Stimulation: Stimulate cells with Forskolin (increases cAMP).

  • Treatment: Treat with 5-MPCA.

  • Result: If 5-MPCA is a GPR109A agonist, it will reduce the Forskolin-induced cAMP signal.

  • Goal: High IC50 (low potency) at GPR109A is desired for a pure DAAO inhibitor.

Validation Workflow Visualization

The following diagram outlines the logical sequence for validating the target.

Validation_Workflow cluster_0 Phase 1: Functional Confirmation cluster_1 Phase 2: Biophysical Validation cluster_2 Phase 3: Selectivity & Cell Start Candidate: 5-MPCA EnzymeAssay Amplex Red Assay (hDAAO + D-Serine) Start->EnzymeAssay Interference Redox Interference Check (Eliminate False Positives) EnzymeAssay->Interference If Active SPR SPR / ITC (Direct Binding Kd) Interference->SPR If Clean Cryst X-Ray Crystallography (Confirm Arg283 Salt Bridge) SPR->Cryst Optional GPR109 GPR109A Counter-Screen (Rule out Flushing) SPR->GPR109 CellAssay Glial Cell D-Serine Levels GPR109->CellAssay Decision Validated Lead CellAssay->Decision

Figure 2: Step-by-step validation pipeline ensuring on-target activity and selectivity.

References

  • Sacchi, S. et al. (2013). "Structure-function relationships of D-amino acid oxidase inhibitors: from simple synthetic compounds to natural products." Current Pharmaceutical Design.

  • Ferraris, D. et al. (2008). "Synthesis and biological evaluation of D-amino acid oxidase inhibitors." Journal of Medicinal Chemistry.

  • Hopkins, S.C. et al. (2013). "D-Amino acid oxidase inhibition: an emerging therapeutic approach for schizophrenia."[1][2][7] ACS Chemical Neuroscience.

  • Taggart, A.K. et al. (2005). "(D)-beta-Hydroxybutyrate is an endogenous agonist of High Affinity Niacin Receptor GPR109A." Journal of Biological Chemistry.

  • Sparey, T. et al. (2008). "The discovery of fused pyrrole carboxylic acids as novel, potent D-amino acid oxidase (DAAO) inhibitors." Bioorganic & Medicinal Chemistry Letters.

Sources

The Structural Foundation: Symmetry and Electronic Distribution

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Spectroscopic Guide to Differentiating Pyridazine Isomers: Pyridazine, Pyrimidine, and Pyrazine

In the landscape of heterocyclic chemistry, the diazines—six-membered aromatic rings containing two nitrogen atoms—represent a fundamental structural class. The constitutional isomers pyridazine (1,2-diazine), pyrimidine (1,3-diazine), and pyrazine (1,4-diazine) are core scaffolds in a vast array of pharmaceuticals, agrochemicals, and functional materials. Their isomeric nature, differing only in the relative positions of the nitrogen atoms, gives rise to distinct electronic properties, reactivities, and biological activities. Consequently, the unambiguous identification and differentiation of these isomers are critical for synthesis, quality control, and mechanistic studies.

This guide provides a comprehensive comparison of the spectroscopic signatures of pyridazine, pyrimidine, and pyrazine. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), explaining not just what is observed, but why these differences arise from their unique molecular structures.

The root of all spectroscopic differences lies in the distinct arrangement of the nitrogen atoms within the aromatic ring. This dictates the molecule's symmetry and the distribution of electron density, which in turn governs its interaction with electromagnetic radiation.

  • Pyridazine (1,2-diazine): Possesses C₂ᵥ symmetry. The adjacent nitrogen atoms create a significant dipole moment and a localized electron-poor region.

  • Pyrimidine (1,3-diazine): Also has C₂ᵥ symmetry. The nitrogen atoms are meta to each other, leading to a different charge distribution and dipole moment compared to pyridazine.

  • Pyrazine (1,4-diazine): Belongs to the high-symmetry D₂ₕ point group. The nitrogen atoms are in a para arrangement, resulting in a centrosymmetric molecule with no net dipole moment.[1]

This fundamental variance in symmetry is a powerful predictive tool for interpreting their spectra, particularly in NMR and IR spectroscopy.

Caption: Figure 1. Structures of Pyridazine, Pyrimidine, and Pyrazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Symmetry

NMR spectroscopy is arguably the most definitive technique for distinguishing these isomers. The number of unique signals in both ¹H and ¹³C NMR spectra is a direct consequence of the molecule's symmetry.

Causality Behind the Spectra

The electronegative nitrogen atoms withdraw electron density from the ring, "deshielding" the adjacent carbon and hydrogen atoms. This deshielding effect causes their corresponding signals to appear at a higher chemical shift (downfield) compared to benzene (δ 7.27 ppm for ¹H, 128.7 ppm for ¹³C).[2] The position of the nitrogens determines which nuclei are most affected.

  • Pyrazine (D₂ₕ): Due to its high symmetry, all four protons are chemically and magnetically equivalent, as are all four carbons. This results in a single, sharp peak in both the ¹H and ¹³C NMR spectra.

  • Pyridazine (C₂ᵥ): The molecule has a plane of symmetry passing through the N-N and C-C bonds. This renders the protons at C3 and C6 equivalent, and the protons at C4 and C5 equivalent. Similarly, C3/C6 and C4/C5 are equivalent pairs. This leads to two signals in the ¹H NMR spectrum and two signals in the ¹³C NMR spectrum.

  • Pyrimidine (C₂ᵥ): The plane of symmetry passes through C2 and C5. This makes the protons on C4 and C6 equivalent, but the protons on C2 and C5 are unique. Therefore, three distinct signals are observed in the ¹H NMR spectrum. For the carbons, C4/C6 are equivalent, while C2 and C5 are unique, resulting in three signals in the ¹³C spectrum.[3]

Comparative NMR Data
CompoundSymmetry¹H NMR SignalsTypical ¹H Chemical Shifts (δ, ppm)¹³C NMR SignalsTypical ¹³C Chemical Shifts (δ, ppm)
Benzene D₆ₕ1~7.271~128.7
Pyridazine C₂ᵥ2H4/H5: ~7.51, H3/H6: ~9.19-9.22[4][5]2C4/C5: ~126.8, C3/C6: ~150.8
Pyrimidine C₂ᵥ3H5: ~7.4, H4/H6: ~8.8, H2: ~9.2-9.3[4]3C5: ~121.9, C2: ~157.1, C4/C6: ~158.4
Pyrazine D₂ₕ1H2/H3/H5/H6: ~8.6[4][6]1C2/C3/C5/C6: ~145.1

Note: Chemical shifts are approximate and can vary with solvent and concentration.

Experimental Protocol: NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Weigh 10-20 mg of sample prep2 Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) prep1->prep2 prep3 Transfer to NMR tube prep2->prep3 acq1 Tune and shim the spectrometer prep3->acq1 acq2 Acquire ¹H spectrum (16-64 scans) acq1->acq2 acq3 Acquire ¹³C{¹H} spectrum (1024-4096 scans) acq2->acq3 proc1 Apply Fourier Transform acq3->proc1 proc2 Phase and baseline correct spectra proc1->proc2 proc3 Calibrate chemical shifts to solvent residual peak proc2->proc3 proc4 Integrate ¹H signals and pick peaks proc3->proc4

Caption: Figure 2. Standard workflow for NMR sample analysis.

  • Sample Preparation: Accurately weigh 10-20 mg of the diazine sample and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a vial before transferring to a 5 mm NMR tube.[7]

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock, tune, and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H Spectrum Acquisition: Acquire a standard proton spectrum. A spectral width of ~15 ppm centered at ~7 ppm is appropriate. Typically, 16 to 64 scans are sufficient for a good signal-to-noise ratio.

  • ¹³C Spectrum Acquisition: Acquire a proton-decoupled carbon spectrum. A spectral width of ~200 ppm centered at ~110 ppm is standard. Due to the low natural abundance of ¹³C, a larger number of scans (1024-4096) and a relaxation delay of 2-5 seconds are required.[7]

  • Data Processing: Process the raw data (FID) using a Fourier transform. Apply phase and baseline corrections. Calibrate the chemical shift axis using the known chemical shift of the residual solvent peak.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy provides a fingerprint of a molecule's vibrational modes. The differences in bond strengths and molecular symmetry among the diazine isomers lead to distinct IR absorption spectra.

Causality Behind the Spectra

The primary regions of interest are the C-H stretching region (~3000-3100 cm⁻¹) and the ring stretching/bending "fingerprint" region (~1000-1600 cm⁻¹).

  • Symmetry and IR Activity: A vibrational mode is IR active only if it causes a change in the molecule's net dipole moment. In the highly symmetric pyrazine (D₂ₕ), which has a center of inversion, many vibrational modes are IR-inactive but Raman-active (Rule of Mutual Exclusion). Pyridazine and pyrimidine (C₂ᵥ) lack a center of inversion, and most of their vibrational modes are IR active.

  • Electronic Effects: The electron-withdrawing nitrogens alter the force constants of the C-C, C-N, and C-H bonds. In pyridazine, the proximity of the two nitrogen atoms results in unique vibrational couplings not seen in the other isomers. Theoretical studies have shown that in pyridazine, the π-electron system is less delocalized compared to pyrazine and pyrimidine, influencing the ring stretching frequencies.[8]

Comparative IR Data
Vibrational ModePyridazine (cm⁻¹)Pyrimidine (cm⁻¹)Pyrazine (cm⁻¹)
Aromatic C-H Stretch ~3050 - 3090~3010 - 3090~3040 - 3080
Ring Stretching (C=C, C=N) ~1570, 1445, 1410~1570, 1465, 1395~1580, 1480, 1415
In-plane C-H Bend ~1240, 1150, 1065~1200, 1145, 1060~1150, 1015
Out-of-plane C-H Bend ~950, 755~985, 805, 675~800

Data compiled from various sources, including matrix isolation IR studies.[8][9] Absolute values can vary with phase (gas, liquid, solid).

Experimental Protocol: Attenuated Total Reflectance (ATR) IR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage, which will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid sample (a few milligrams) or one drop of the liquid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Initiate the scan. Typically, 16-32 scans are co-added to produce a spectrum with a resolution of 4 cm⁻¹.

  • Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft lab wipe.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Mapping Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The diazines exhibit two characteristic types of transitions in the accessible UV region: π → π* and n → π*.

Causality Behind the Spectra
  • π → π Transitions:* These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy (shorter wavelength) and high-intensity (large molar absorptivity, ε).

  • n → π Transitions:* These involve the excitation of an electron from a non-bonding orbital (the lone pair on a nitrogen atom) to a π* antibonding orbital. These are lower-energy (longer wavelength) and lower-intensity transitions.[10]

The relative positions of the nitrogen atoms significantly influence the energies of both the non-bonding and π molecular orbitals.[11] In pyridazine, the two adjacent nitrogen lone pairs interact, splitting into symmetric (n+) and antisymmetric (n-) combinations. This interaction lowers the energy of the highest occupied molecular orbital (HOMO), affecting the n → π* transition energy compared to the other isomers.[12]

Comparative UV-Vis Data (in Cyclohexane)
Compoundπ → π* Transition (λₘₐₓ, nm)Molar Absorptivity (ε)n → π* Transition (λₘₐₓ, nm)Molar Absorptivity (ε)
Pyridazine ~246~1300~340~315
Pyrimidine ~243~2000~298~330
Pyrazine ~260~5600~328~1040

Data adapted from H. H. Jaffé and Milton Orchin, "Theory and Applications of Ultraviolet Spectroscopy" (1962) and other sources.[10]

Solvent effects are also diagnostic. The n → π* transitions typically experience a hypsochromic (blue) shift in polar solvents, as the polar solvent molecules stabilize the non-bonding ground state more than the excited state. Conversely, π → π* transitions often show a slight bathochromic (red) shift. Studies have also noted that pyrazine shows significant deviations from the Beer-Lambert law in aqueous solutions due to self-association, a phenomenon not observed for pyridazine.[13]

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

In mass spectrometry, the isomers will all have the identical molecular ion peak (M⁺˙) at m/z 80. Differentiation relies on the characteristic fragmentation patterns that arise after ionization.

Causality Behind the Spectra

The initial radical cation (M⁺˙) is unstable and fragments by losing neutral molecules. The fragmentation pathways are directed by the most stable routes for charge and radical delocalization, which are dictated by the nitrogen atoms' positions. A common fragmentation pathway for N-heterocycles is the loss of hydrogen cyanide (HCN, 27 Da).

  • Pyridazine/Pyrimidine: Studies involving fast ion impact have shown that the fragmentation pathways can be significantly different. For example, the production of the m/z = 52 fragment is prominent for pyrimidine, while the m/z = 50 fragment is more characteristic of pyridazine.[14] This highlights that even a simple change in nitrogen position dramatically alters which fragmentation channels are favored.[14]

  • General Fragmentation: The loss of HCN from the molecular ion (m/z 80) would lead to a fragment at m/z 53. A subsequent loss of another HCN molecule (if possible) or other small fragments like H₂ or C₂H₂ can occur. The relative intensities of these fragment ions serve as a fingerprint for each isomer. Cross-ring cleavages are also common, particularly in pyridazine derivatives.[15]

Comparative Fragmentation Data
m/zPossible FragmentPyridazine (Relative Intensity)Pyrimidine (Relative Intensity)Pyrazine (Relative Intensity)
80[M]⁺˙HighHighHigh
53[M - HCN]⁺˙ModerateModerateModerate
52[M - N₂]⁺˙ or [C₄H₄]⁺˙LowHighModerate
51[C₄H₃]⁺ModerateModerateModerate
50[C₄H₂]⁺HighLowLow

Relative intensities are illustrative and can vary significantly with ionization method and energy.

Experimental Protocol: Electron Ionization (EI) MS
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or a heated inlet system for liquids.

  • Ionization: The sample is vaporized and enters the ion source, where it is bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, forming the molecular ion (M⁺˙).

  • Mass Analysis: The newly formed ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value, creating the mass spectrum.

Conclusion: A Multi-Faceted Approach to Isomer Differentiation

Distinguishing pyridazine, pyrimidine, and pyrazine is a quintessential challenge in chemical analysis that is readily solved by a systematic application of modern spectroscopic techniques. While each method provides valuable clues, a combined approach yields the most definitive identification.

  • NMR stands as the most unambiguous method, directly reflecting the unique molecular symmetry of each isomer.

  • IR spectroscopy offers a rapid fingerprint, with differences in the 1000-1600 cm⁻¹ region being particularly diagnostic.

  • UV-Vis spectroscopy provides insights into the electronic structure, with the position of the low-intensity n → π* transition being a key differentiator.

  • Mass Spectrometry confirms the molecular weight and provides characteristic fragmentation patterns for confirmation.

By understanding the causal links between molecular structure and spectroscopic output, researchers can confidently identify these fundamental heterocyclic building blocks, ensuring the integrity and success of their scientific endeavors.

References

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  • Breda, S., Reva, I., Lapinski, L., & Fausto, R. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure, 786(2-3), 195-207. [Link]

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  • Peral, F., & Gallego, E. (2003). A study by ultraviolet spectroscopy on the self-association of diazines in aqueous solution. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 59(6), 1223-37. [Link]

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  • Ito, M., Shimada, R., Kuraishi, T., & Mizushima, W. (1957). Ultraviolet Absorption of Pyrazine Vapor Due to n - π Transition. The Journal of Chemical Physics, 26(6), 1508-1516. [Link]

  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Ahmed, G. A. (2015). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Advanced Research, 3(1), 380-391. [Link]

  • Halverson, F., & Hirt, R. C. (1951). Near Ultraviolet Solution Spectra of the Diazines. The Journal of Chemical Physics, 19(6), 711-718. [Link]

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  • Owen, C. J., et al. (2024). Millimeter-wave and high-resolution infrared spectroscopy of the low-lying vibrational states of pyridazine isotopologues. The Journal of Chemical Physics, 160(19), 194305. [Link]

  • Bernstein Group. (n.d.). van der Waals clusters of pyridazine and isoquinoline: The effect of solvation on chromophore electronic structure. [Link]

  • Owen, C. J., et al. (2013). Rotational Spectroscopy of Pyridazine and Its Isotopologs From 235-360 GHz: Equilibrium Structure and Vibrational Satellites. The Journal of Physical Chemistry A, 117(50), 13588-13599. [Link]

  • Organic Chemistry Data & Info. (2020). NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

  • ResearchGate. (n.d.). This table compares the fundamental vibrations of pyrazine and... [Link]

  • The Department of Chemistry, UWI, Mona, Jamaica. (2019). pyrazine JSmol Display. [Link]

  • Shkurko, O. P., et al. (1986). Quantitative determination of the electronic effects of 3- and 4-pyridazinyl groups from NMR spectral data for isomeric aminophenyl- and phenylpyridazines. Chemistry of Heterocyclic Compounds, 22(7), 794-798. [Link]

  • ResearchGate. (n.d.). S. UV-VIS spectra for pyridazine, pyrimidine and pyrazine, as... [Link]

  • Scarborough, T. D., et al. (2012). Ultrafast resonance-enhanced multiphoton ionization in the azabenzenes: Pyridine, pyridazine, pyrimidine, and pyrazine. The Journal of Chemical Physics, 136(6), 064306. [Link]

  • Wikipedia. (n.d.). Pyridine. [Link]

  • ACS Publications. (2023). Pyridine-, Pyridazine-, Pyrimidine-, and Pyrazine-Derived Carbenes as Ligands for Transition-Metal Complexes: Perspectives from DFT Calculations. Organometallics. [Link]

  • ConnectSci. (n.d.). The chemistry of Pyridine, Pyrimidine, and Pyrazine. [Link]

  • Preprints.org. (2024). The Photochemical Isomerization in Pyridazine-N-oxide Derivatives. [Link]

  • Taylor & Francis Online. (2008). Synthesis, characterization and preliminary screening of regioisomeric 1-(3-pyridazinyl)-3-arylpyrazole and 1-(3-pyridazinyl)-5-arylpyrazole derivatives towards cyclooxygenase inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(5), 645-653. [Link]

  • Canadian Science Publishing. (n.d.). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. [Link]

  • National Institute of Standards and Technology. (n.d.). Pyrazine. NIST WebBook. [Link]

  • Semantic Scholar. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. [Link]

  • Liberty University. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. [Link]

  • ResearchGate. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. [Link]

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Safety Operating Guide

Personal protective equipment for handling 5-Methoxypyridazine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: 5-Methoxypyridazine-3-carboxylic acid

Executive Summary & Chemical Profile

5-Methoxypyridazine-3-carboxylic acid (CAS: 1530832-17-7) is a heterocyclic building block frequently employed in the synthesis of bioactive pharmaceutical ingredients, particularly kinase inhibitors.[1] While often classified as a standard irritant, its structural role as a drug intermediate necessitates handling it with the rigor reserved for bioactive compounds.

This guide moves beyond generic safety data sheets (SDS) to provide a logistical framework for safe handling, synthesis integration, and compliant disposal.

Physicochemical & Hazard Data

PropertySpecification
CAS Number 1530832-17-7
Molecular Formula C₆H₆N₂O₃
Appearance White to beige crystalline powder
Acidity (pKa) ~3.5 (Carboxylic acid proton)
GHS Classification Warning
Hazard Statements H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2][3] Irrit.)
Storage 2–8°C, Desiccate (Hygroscopic potential)

Personal Protective Equipment (PPE) Matrix

Directive: PPE selection must be task-specific. A "one-size-fits-all" approach fails to address the varying risks of dust generation versus solvent splashing.

Table 1: Task-Based PPE Requirements

OperationPrimary RiskHand ProtectionEye/Face ProtectionBody/Respiratory
Weighing/Transfer Dust inhalation; Mucosal irritationDouble Nitrile (0.11 mm min. thickness). Why: Prevents micro-tears from spatulas.Safety Goggles (Indirect vented). Why: Prevents dust entry.[2][3][4][5][6]Lab Coat + N95/P100 (if outside hood). Preferred: Weigh inside fume hood.
Synthesis (Solvent) Splash; Skin absorptionNitrile (Extended cuff). Why: Protects wrist gap during reaching.Safety Glasses with side shields.[3][4][6]Flame-Resistant (FR) Lab Coat . Why: Solvents (e.g., MeOH, DCM) pose fire risks.
Quench/Workup Exothermic splash; AerosolizationChem-Resistant Gloves (e.g., Neoprene over Nitrile) if using strong acids.Face Shield over Goggles. Why: High-volume splash protection.Chemical Apron over Lab Coat.
Waste Disposal Cross-contaminationSingle Nitrile .[2] Change immediately after task.Safety Glasses .[3][4][6]Standard Lab Coat .

Operational Protocol: Safe Handling Lifecycle

Scientific Integrity: The primary risk with solid carboxylic acids is not just acidity, but the inhalation of bioactive dust. The pyridazine ring is stable and potentially biologically active; therefore, containment is the priority.

Step 1: Receipt & Storage
  • Inspection: Upon receipt, inspect the bottle for "crusting" around the cap, which indicates moisture ingress.

  • Storage: Store at 2–8°C.

  • Protocol: Allow the container to warm to room temperature before opening.

    • Mechanism:[5][6][7] Opening a cold bottle in humid lab air causes condensation, leading to hydrolysis or clumping, which increases handling difficulty and waste.

Step 2: Weighing & Solubilization
  • Engineering Control: Use a Class II Biosafety Cabinet or a Chemical Fume Hood with a face velocity of 80–100 fpm.

  • Static Control: Use an anti-static gun or ionizer if the powder is flighty.

    • Why: Charged particles repel spatulas and adhere to gloves, increasing spread.

  • Solvent Choice: The compound is moderately soluble in polar aprotic solvents (DMSO, DMF) and alcohols (Methanol).

    • Caution: When dissolving in Methanol, add the solid slowly. The carboxylic acid protons can catalyze esterification if left for prolonged periods or heated without base.

Step 3: Reaction Monitoring
  • TLC Monitoring: When spotting TLC plates, use a capillary tube. Do not spray the plate with visualization agents (e.g., Ninhydrin) outside the hood.

  • Acidity: Be aware that the carboxylic acid moiety will quench basic reagents (e.g., NaH, LDA). Calculate stoichiometry to account for the acidic proton (1 equivalent of base will be consumed for deprotonation before nucleophilic activity).

Visualization: Safe Handling Workflow

SafeHandling Receipt Receipt & Inspection (Check for seal integrity) Storage Storage (2-8°C, Desiccated) Receipt->Storage Equilibration Temp. Equilibration (Avoid Condensation) Storage->Equilibration Before Use Weighing Weighing (Fume Hood, Anti-static) Equilibration->Weighing Room Temp Reaction Reaction/Synthesis (Closed Vessel) Weighing->Reaction Dissolve Disposal Disposal (Solid Hazardous Waste) Reaction->Disposal Waste Stream

Figure 1: The handling lifecycle emphasizes temperature equilibration to prevent moisture-induced degradation and clumping.

Emergency Response Procedures

Spill Response (Solid)
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Wear double nitrile gloves, goggles, and an N95 respirator if dust is visible.

  • Contain: Cover the spill with a damp paper towel to prevent dust aerosolization.

    • Do NOT dry sweep.

  • Clean: Wipe up the damp powder. Clean the surface with a mild basic solution (e.g., 5% Sodium Bicarbonate) to neutralize any residual acid, followed by water.

  • Dispose: Place all materials in a sealed hazardous waste bag.

Exposure Response
  • Eye Contact: Rinse immediately with water for 15 minutes.[2][8] The acidity (pKa ~3.5) can cause corneal damage if not diluted quickly.

  • Skin Contact: Wash with soap and water.[2][3][4][5][6][7][8][9] Do not use alcohol/solvents, as they may enhance transdermal absorption of the pyridazine ring.

Waste Disposal & Deactivation

Trustworthiness: Never dispose of heterocyclic intermediates down the drain. Even if neutralized, the pyridazine core is stable and can persist in water systems.

Disposal Protocol:

  • Solid Waste: Excess solid 5-Methoxypyridazine-3-carboxylic acid must be labeled as "Solid Hazardous Waste (Organic Acid)" and disposed of via high-temperature incineration.

  • Liquid Waste (Mother Liquors):

    • Segregate into Non-Halogenated Organic waste streams (unless halogenated solvents like DCM were used).

    • Ensure the waste container is compatible (HDPE or Glass).[10][11]

  • Contaminated Sharps: Needles used to inject solutions of this compound must go into a rigid sharps container, not general trash.

Deactivation (Spill Residues):

  • Treat residues with dilute aqueous NaOH (1M) to convert the acid to its water-soluble sodium salt, facilitating easier cleanup, followed by absorption onto vermiculite.

References

  • University of Washington EH&S. (2024). Laboratory Safety Manual: Organic Acid Handling. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: 5-Methoxypyridazine-3-carboxylic acid.[1] Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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5-Methoxypyridazine-3-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.